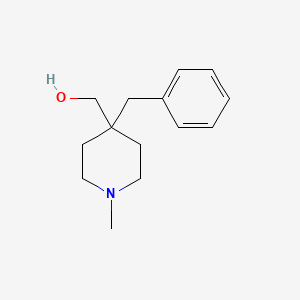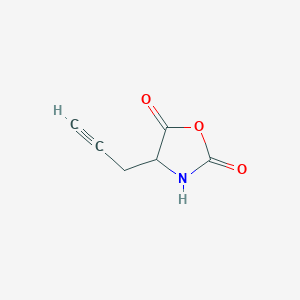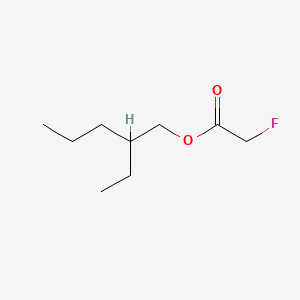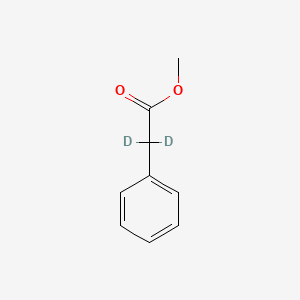
Methyl 2-Phenylacetate-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Phenylacetate-d2: is a deuterated derivative of methyl phenylacetate, an organic compound that is the methyl ester of phenylacetic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid with a strong odor similar to honey. It is slightly soluble in water but soluble in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-Phenylacetate-d2 can be synthesized through the esterification of phenylacetic acid-d2 with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including distillation and chromatography, to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Phenylacetate-d2 undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to produce phenylacetic acid-d2 and methanol.
Reduction: Reduction of this compound with lithium aluminum hydride yields phenylacetaldehyde-d2.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phenylacetic acid-d2 and methanol.
Reduction: Phenylacetaldehyde-d2.
Substitution: Various substituted phenylacetates.
Scientific Research Applications
Methyl 2-Phenylacetate-d2 has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of methyl 2-phenylacetate-d2 involves its interaction with molecular targets through its ester functional group. In biological systems, it can undergo hydrolysis to release phenylacetic acid-d2, which can then participate in various metabolic pathways. The deuterium atoms in the compound provide a unique advantage in tracing and studying these pathways due to their distinct NMR signals .
Comparison with Similar Compounds
Methyl phenylacetate: The non-deuterated version of methyl 2-phenylacetate-d2, used in similar applications but lacks the deuterium labeling.
Ethyl phenylacetate: An ester with a similar structure but with an ethyl group instead of a methyl group.
Phenylacetic acid: The parent acid of this compound, used in various chemical syntheses
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The deuterium labeling allows for precise tracking and analysis of chemical and biological processes, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 2,2-dideuterio-2-phenylacetate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i7D2 |
InChI Key |
CRZQGDNQQAALAY-RJSZUWSASA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C(=O)OC |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)
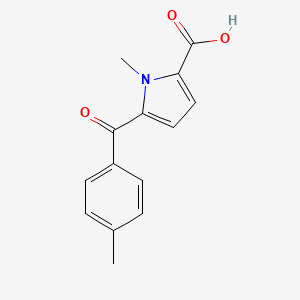

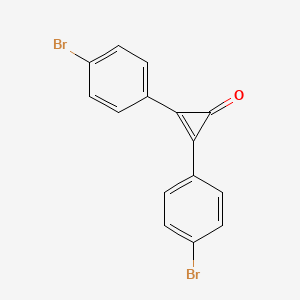

![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
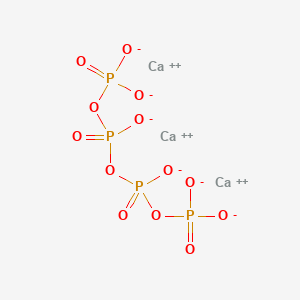

![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
